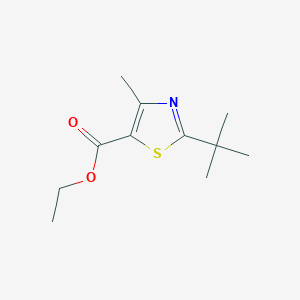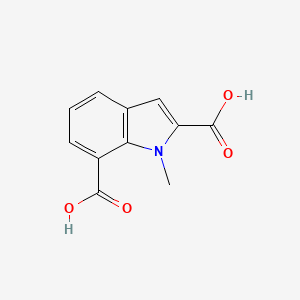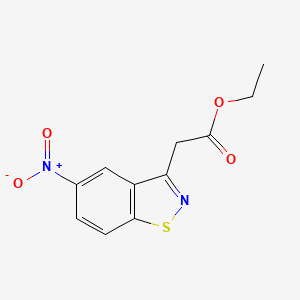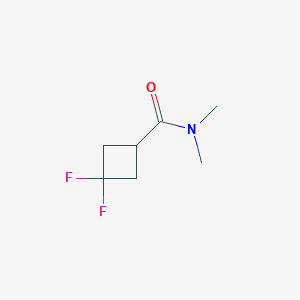
3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide
概述
描述
3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide is an organic compound with the molecular formula C7H11F2NO. It is a cyclobutane derivative featuring two fluorine atoms and a carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide typically involves the fluorination of a cyclobutane precursor. One common method includes the reaction of cyclobutanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanecarboxylic acid is then converted to the corresponding carboxamide using reagents like dimethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted cyclobutane derivatives
科学研究应用
3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers
作用机制
The mechanism of action of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. Additionally, the compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 3,3-Difluorocyclobutanecarboxylic acid
- 3,3-Difluoro-N-methylcyclobutanecarboxamide
- 3,3-Difluoro-N,N-diethylcyclobutanecarboxamide
Uniqueness
Compared to similar compounds, 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide stands out due to its specific combination of fluorine atoms and dimethylcarboxamide group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
属性
分子式 |
C7H11F2NO |
|---|---|
分子量 |
163.16 g/mol |
IUPAC 名称 |
3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H11F2NO/c1-10(2)6(11)5-3-7(8,9)4-5/h5H,3-4H2,1-2H3 |
InChI 键 |
QUWXDKIQQMUMTD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1CC(C1)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3-(Trifluoromethoxy)phenyl]ethynyl]aniline](/img/structure/B8299629.png)
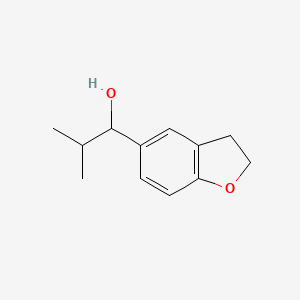
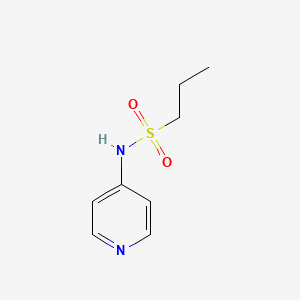


![9,10-Dihydro-4H-thieno[2,3-c][1]benzazepin-10-one](/img/structure/B8299673.png)


![6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B8299699.png)
![1-[(4,4-Difluorocyclohexyl)methyl]piperidin-4-amine](/img/structure/B8299705.png)
